

Ondansetron-13C,d3: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Ondansetron-13C,d3	
Cat. No.:	B8075438	Get Quote

For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical profile of isotopically labeled compounds like **Ondansetron-13C,d3** is crucial for ensuring the accuracy and reliability of experimental data. This technical guide provides a consolidated overview of the certificate of analysis for **Ondansetron-13C,d3**, including its chemical identity, purity, and the analytical methodologies used for its characterization. The guide also details the mechanism of action of Ondansetron and provides a visual representation of its signaling pathway and the typical experimental workflow for its analysis.

Ondansetron-13C,d3 is a stable isotope-labeled version of Ondansetron, a potent and highly selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist.[1] It is primarily used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Ondansetron levels in biological matrices.[2] The incorporation of stable isotopes (13C and deuterium) results in a compound with a higher molecular weight than the parent drug, allowing for its differentiation in mass spectrometric analyses.

Chemical and Physical Properties

A summary of the key identification and physical characteristics of **Ondansetron-13C,d3** is presented below.



Parameter	Value	Reference
Formal Name	9-(methyl-13C-d3)-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one	
CAS Number	2699607-85-5	[3]
Molecular Formula	С17[¹³ С]Н16D3N3O	[3]
Molecular Weight	297.4 g/mol	[3]
Purity	≥99% deuterated forms (d ₁ -d ₃)	[3]
Formulation	A solid	[3]
Solubility	DMSO: 0.1 mg/ml	[3]

Analytical Methodologies

The characterization and quantification of Ondansetron and its isotopically labeled forms involve a range of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) are the most commonly employed methods for separation, identification, and quantification.[4][5][6][7] Nuclear magnetic resonance (NMR) spectroscopy is also utilized for structural elucidation and to confirm the position of the isotopic labels.[8]

A typical HPLC method for the analysis of Ondansetron involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[7] Gradient elution is often used to achieve optimal separation of the analyte from potential impurities and matrix components.[7] Detection is commonly performed using a UV detector.

For quantitative bioanalysis, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. The chromatographic conditions are similar to those used in HPLC. The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.[6] The MRM transitions for Ondansetron



and Ondansetron-d3 are monitored, with the transition for the labeled internal standard used to correct for matrix effects and variations in instrument response.[6]

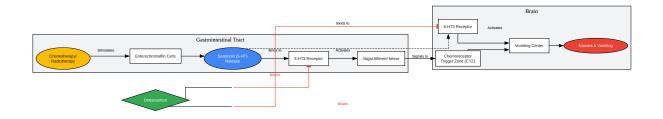
Example LC-MS/MS Parameters:[6]

- Column: Gemini C18 (5 μm; 50 × 4.6 mm)
- Mobile Phase: 10 mM ammonium formate with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (55:45, v/v)
- Flow Rate: 0.6 mL/min
- Ionization Mode: Positive Ion Electrospray (ESI+)
- MRM Transitions:
 - Ondansetron: 294.1 → 170.0 (m/z)
 - Ondansetron-d3: 297.1 → 173.1 (m/z)
- Collision Energy: 35 V

Mechanism of Action and Signaling Pathway

Ondansetron exerts its antiemetic effects by selectively blocking 5-HT3 receptors.[9][10] These receptors are ligand-gated ion channels located on vagal afferent nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[11][12] Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin (5-HT) from enterochromaffin cells in the gut.[10][13] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting.[9] Ondansetron competitively inhibits the binding of serotonin to these receptors, thereby preventing the initiation of the emetic reflex.[9][13]





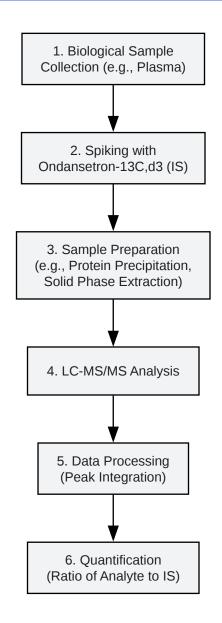
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Caption: Ondansetron's mechanism of action in preventing emesis.

Experimental Workflow for Quantification

The quantification of Ondansetron in biological samples using **Ondansetron-13C,d3** as an internal standard follows a standardized workflow.





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